2-Bromo-3-fluoro-6-methoxyaniline
Description
Contextual Importance of Halogenated Aniline (B41778) Derivatives in Contemporary Organic Synthesis Research
Halogenated aniline derivatives are a class of organic compounds that have garnered significant attention in modern organic synthesis. These molecules, which feature an aniline core substituted with one or more halogen atoms, are prized for their utility as building blocks in the construction of more complex chemical structures. Aryl halides, including halogenated anilines, are crucial synthetic intermediates for cross-coupling reactions, lithium-halogen exchange reactions, and the formation of Grignard reagents, all of which are fundamental methods for creating carbon-carbon bonds. nih.gov
The presence of halogen atoms on the aniline ring influences the molecule's reactivity and provides a handle for further chemical transformations. nih.gov The electron-donating amino group in aniline makes the aromatic ring highly susceptible to electrophilic substitution, often leading to multiple halogenations. byjus.comwikipedia.org This high reactivity can be both an advantage and a challenge, necessitating the development of regioselective halogenation methods to synthesize specific isomers. nih.gov The strategic placement of halogens can direct subsequent reactions to desired positions on the aromatic ring, a key consideration in multi-step synthetic sequences.
Furthermore, halogenated anilines are integral components in the synthesis of a wide array of biologically active molecules and industrial chemicals. nih.gov Their presence in pharmaceuticals, agrochemicals, and materials science underscores their importance. The development of novel and efficient methods for the synthesis of structurally diverse halogenated anilines remains an active area of research, driven by the continuous demand for new molecules with specific properties and functionalities. organic-chemistry.orgresearchgate.net
Overview of 2-Bromo-3-fluoro-6-methoxyaniline as a Versatile Synthetic Intermediate
Among the vast family of halogenated anilines, this compound stands out as a particularly useful and versatile synthetic intermediate. This trisubstituted aniline derivative possesses a unique combination of functional groups—a bromine atom, a fluorine atom, a methoxy (B1213986) group, and an amino group—each contributing to its distinct reactivity and potential for elaboration into more complex structures.
The strategic positioning of these substituents on the aniline ring makes it a valuable precursor in various synthetic endeavors. For instance, the bromine atom can participate in a range of cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. The fluorine atom can influence the electronic properties and metabolic stability of target molecules, a desirable feature in medicinal chemistry. The methoxy and amino groups can be further modified or can direct subsequent reactions.
The utility of this compound as a building block is exemplified by its application in the synthesis of various heterocyclic compounds and other complex organic molecules. Its structural features allow for a stepwise and controlled introduction of different functionalities, making it a key component in the convergent synthesis of elaborate target structures.
Scope and Research Significance of the Compound in Advanced Chemical Research
The research significance of this compound lies in its role as a key starting material for the synthesis of high-value chemical entities. Its application extends to the development of novel pharmaceuticals and materials with specific, designed properties. The unique substitution pattern of the molecule allows for the exploration of new chemical space, potentially leading to the discovery of compounds with enhanced biological activity or improved material characteristics.
In the context of advanced chemical research, the synthesis of specifically substituted anilines like this compound is often a critical step. For example, related compounds such as 2-bromo-6-fluoroaniline (B133542) are important intermediates in the synthesis of pharmaceuticals like Letermovir, a CMV DNA terminase complex inhibitor. google.com This highlights the importance of having efficient and scalable synthetic routes to such building blocks.
The ongoing research interest in this and similar compounds is driven by the need for new synthetic methodologies that can deliver complex and highly functionalized molecules in an efficient and selective manner. The development of novel synthetic routes to this compound and its application in the synthesis of new chemical entities are therefore of considerable importance to the broader field of organic chemistry.
Interactive Data Table: Physicochemical Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | Not available | C₇H₇BrFNO | 220.04 |
| 2-Bromo-6-methoxyaniline | 5473-01-8 | C₇H₈BrNO | 202.05 nih.govsigmaaldrich.com |
| 2-Bromo-3-fluoroaniline | 111721-75-6 | C₆H₅BrFN | 190.01 chemicalbook.combldpharm.com |
| 3-Fluoro-2-methoxyaniline | 437-83-2 | C₇H₈FNO | 141.14 sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |
| 2-Bromo-6-fluoroaniline | 65896-11-9 | C₆H₅BrFN | 190.01 chemicalbook.com |
| 2-bromo-3-fluoro-6-methylaniline | Not available | C₇H₇BrFN | 202.97 |
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3-fluoro-6-methoxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFNO/c1-11-5-3-2-4(9)6(8)7(5)10/h2-3H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKYZUYDFHUHAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies
Strategies for the Regioselective Synthesis of 2-Bromo-3-fluoro-6-methoxyaniline
The regioselective synthesis of this compound is a complex task that necessitates strategic planning to introduce the bromo, fluoro, and methoxy (B1213986) groups at the desired positions on the aniline (B41778) core.
One common strategy involves a multi-step synthesis starting from readily available aromatic compounds. For instance, a plausible route could begin with o-fluoroaniline. The amino group of o-fluoroaniline can be protected, for example, by acetylation with acetyl chloride, to form an intermediate. google.com This protection step is crucial to modulate the directing effects of the amino group and to prevent unwanted side reactions in subsequent steps. Following protection, the intermediate can undergo sulfonation. This step serves to introduce a sulfonic acid group, which can act as a blocking group to direct subsequent bromination to the desired position. The bromination is then carried out, followed by the removal of the protecting and blocking groups to yield a bromo-fluoroaniline intermediate. google.com Finally, the methoxy group can be introduced through a suitable reaction, although specific details for this final step for this compound are not extensively documented in the provided search results.
Another multi-step approach could start from vanillin, which upon bromination and subsequent reaction with hydrogen peroxide can yield 2-bromo-6-methoxy-1,4-benzoquinone. nih.gov This intermediate, however, would require several further transformations, including the introduction of the fluorine and amino groups at the correct positions, which can be challenging to achieve with high regioselectivity.
A patented method describes the synthesis of 2-bromo-6-fluoroaniline (B133542) from o-fluoroaniline. wipo.int This involves heating o-fluoroaniline in sulfuric acid, followed by reaction with hydrogen bromide and hydrogen peroxide to yield 3-amino-5-bromo-4-fluorobenzene sulfonic acid hydrobromide. The final step involves desulfonation in anisole (B1667542) to give 2-fluoro-3-bromoaniline. wipo.int While this provides a route to a related compound, the introduction of the methoxy group at the 6-position would require additional synthetic steps.
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This strategy relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org For the synthesis of this compound, a methoxy or a protected amino group could potentially serve as a DMG.
The general principle of DoM involves the interaction of an aromatic compound bearing a DMG with an alkyllithium base, such as n-butyllithium or sec-butyllithium. wikipedia.orguwindsor.ca This leads to the formation of an aryllithium intermediate, which can then react with an electrophile. wikipedia.org In the context of synthesizing the target molecule, a plausible strategy would involve starting with a precursor like 2-fluoro-5-methoxyaniline. The amino group would likely need to be protected, for instance as a carbamate, which is a known DMG. Subsequent treatment with a strong lithium base like t-butyllithium could lead to lithiation at the C2 position, directed by the protected amino group. The resulting aryllithium species could then be quenched with a bromine source to introduce the bromo substituent.
The strength of the DMG and the choice of the lithium base and solvent are critical for the success of DoM reactions. baranlab.orguwindsor.ca Ethereal solvents like tetrahydrofuran (B95107) (THF) and diethyl ether are commonly used. uwindsor.ca Additives such as TMEDA (tetramethylethylenediamine) can enhance the reactivity of the organolithium reagent by breaking down aggregates. baranlab.org
While the direct application of DoM to the synthesis of this compound is not explicitly detailed in the provided search results, the principles of DoM offer a viable and highly regioselective pathway that could be adapted for this purpose.
Controlling the regioselectivity of electrophilic aromatic substitution is fundamental to the synthesis of polysubstituted aromatics. The existing substituents on the aromatic ring dictate the position of incoming electrophiles. The methoxy group is a strong activating group and directs electrophiles to the ortho and para positions. nih.gov The amino group is also a powerful ortho, para-director. Conversely, fluorine is a deactivating group but is also ortho, para-directing.
In a molecule like 3-fluoro-6-methoxyaniline, the methoxy and amino groups would be the dominant directing groups. Bromination of such a substrate would likely occur at the positions ortho or para to these activating groups. To achieve the desired 2-bromo substitution pattern, the directing effects of the substituents must be carefully managed. This often involves the use of blocking groups or a specific sequence of reactions.
For instance, starting with a precursor where the desired substitution pattern can be achieved through predictable electrophilic aromatic substitution is a key strategy. The bromination of benzene (B151609) and its derivatives often requires a Lewis acid catalyst, such as FeBr₃, to polarize the bromine molecule and increase its electrophilicity. libretexts.orglibretexts.org The choice of brominating agent and reaction conditions can also influence the regioselectivity. For example, N-bromosuccinimide (NBS) in acetonitrile (B52724) has been shown to be a highly para-selective brominating agent for activated aromatic rings. nih.gov
The challenge in synthesizing this compound lies in the fact that the desired bromine position is ortho to both the fluorine and the methoxy group, but also ortho to the amino group. The interplay of these directing effects makes direct electrophilic bromination of a pre-existing 3-fluoro-6-methoxyaniline derivative complex. Therefore, a multi-step approach where the bromine is introduced at a specific stage, possibly before the introduction of the amino group or with the use of a blocking group, is often necessary.
Optimization of Synthetic Reaction Conditions
The choice of catalyst is critical in many of the key steps for synthesizing this compound. For halogenation reactions, particularly bromination, Lewis acids like FeBr₃ or AlBr₃ are commonly employed to activate the halogen. libretexts.orgyoutube.com The catalyst polarizes the Br-Br bond, making it more electrophilic and susceptible to attack by the aromatic ring. libretexts.org In some cases, aniline itself can act as a catalyst for halogenation, generating a more reactive N-haloarylamine intermediate. nih.gov
For functional group interconversions, such as the reduction of a nitro group to an amino group, catalysts like Raney nickel are often used in the presence of hydrogen gas. chemicalbook.com Palladium-catalyzed reactions are also widely used for C-H activation and halogenation, although these often require specific directing groups to achieve high regioselectivity. nih.gov For instance, Pd(II)-catalyzed meta-C–H bromination has been developed using N-bromophthalimide (NBP) as the bromine source and a polyfluorobenzoic acid as an additive. nih.gov
The following table summarizes some catalyst systems relevant to the synthesis of substituted anilines:
| Reaction Type | Catalyst System | Substrate/Precursor | Product Type | Reference |
| Electrophilic Bromination | FeBr₃ | Benzene | Bromobenzene | youtube.com |
| Electrophilic Bromination | AlBr₃ | Benzene | Bromobenzene | libretexts.org |
| Catalytic Halogenation | Aniline | Heteroaromatic compounds | Halogenated heteroaromatics | nih.gov |
| Nitro Group Reduction | Raney Nickel/H₂ | 1-fluoro-2-bromo-3-nitrobenzene | 1-fluoro-2-bromo-3-aminobenzene | chemicalbook.com |
| meta-C–H Bromination | Pd(OAc)₂ / N-Tf–β-Ala–OH | Carbamate protected aniline | meta-bromo-aniline derivative | nih.gov |
The solvent can have a profound impact on the rate and outcome of a chemical reaction. nih.gov In the context of synthesizing substituted anilines, the polarity of the solvent can influence the stability of intermediates and transition states. For example, in nucleophilic aromatic substitution (SNAr) reactions of substituted anilines, the reaction rate can vary dramatically with the composition of the solvent mixture, such as methanol-DMSO. nih.gov Polar aprotic solvents like THF and diethyl ether are typically used for directed ortho-metalation reactions as they can deaggregate the organolithium reagents. uwindsor.ca
The reaction environment, including temperature and pressure, also plays a crucial role. For instance, the reduction of a nitro group to an aniline using Raney nickel is often carried out under hydrogen pressure. chemicalbook.com Some reactions may be performed under inert atmospheres to prevent unwanted side reactions with atmospheric oxygen or moisture. The choice of solvent can also be critical for achieving "green" or more environmentally friendly syntheses by, for example, using water as a solvent where possible. nih.gov
The following table highlights the effect of solvents in relevant synthetic transformations:
| Reaction Type | Solvent | Effect | Reference |
| Nucleophilic Aromatic Substitution | MeOH-Me₂SO mixtures | Dramatic variation in reaction rate with solvent composition. nih.gov | nih.gov |
| Directed Ortho-Metalation | THF, Et₂O | Deaggregation of organolithium reagents, enhancing reactivity. uwindsor.ca | uwindsor.ca |
| Imine Condensation–Isoaromatization | DME | Solvation effect might stabilize condensation intermediate. beilstein-journals.org | beilstein-journals.org |
| Friedel-Crafts Reaction | Toluene | Used to dissolve solid substrates for specific reactions. nih.gov | nih.gov |
| Amination of Benzoquinone | Water | Higher yields reported for reactions between quinones and amines. nih.gov | nih.gov |
Impact of Temperature, Concentration, and Stoichiometric Ratios on Yield and Selectivity
The yield and selectivity of the synthesis of substituted anilines are critically influenced by reaction conditions such as temperature, concentration of reactants, and their stoichiometric ratios.
Temperature: In the synthesis of related compounds like 2-bromo-6-fluoroaniline, the bromination of an intermediate is typically conducted at a controlled temperature, for instance, between 70-75 °C. google.com The final deprotection step, involving the removal of a sulfonyl group, is often carried out at a significantly higher temperature, around 160 °C. google.com These temperature ranges are crucial for ensuring the reaction proceeds at a reasonable rate while minimizing the formation of byproducts.
Concentration and Stoichiometric Ratios: The concentration of reagents and their molar ratios are key to achieving high yields and selectivity. In a patented procedure for 2-bromo-6-fluoroaniline, specific quantities of the starting materials, reagents, and solvents are outlined. For the bromination step, a specific molar ratio between the intermediate, the brominating agent (a hydrogen bromide/hydrogen peroxide system), is maintained. google.com For the deprotection step, a defined molar ratio of the intermediate to the acid (e.g., sulfuric acid) is used. google.com
The following interactive table provides an illustrative example of how these parameters can be varied in the synthesis of a related compound, 2-bromo-6-fluoroaniline, and the resulting impact on yield and purity.
Table 1: Illustrative Impact of Reaction Conditions on the Synthesis of 2-Bromo-6-fluoroaniline
| Intermediate 3 (g) | 80% Sulfuric Acid (ml) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 80 | 150 | 160 | 3-5 | 60.2 | 98.9 |
| 60 | 90 | 160 | 3-5 | 40.4 | 85.4 |
| 100 | 300 | 160 | 3-5 | 79.3 | 99.6 |
This data is based on the synthesis of 2-bromo-6-fluoroaniline as described in patent CN115784896A and is for illustrative purposes. google.com
Purification and Isolation Techniques for Synthetic Intermediates and Final Products
The purification of synthetic intermediates and the final this compound product is essential to remove unreacted starting materials, reagents, and byproducts. Common techniques include extraction, distillation, and chromatography.
For the purification of aniline derivatives, a common and effective method is acid-base extraction . Since anilines are basic, they can be protonated with an acid to form water-soluble salts. This allows for their separation from non-basic impurities by partitioning between an organic solvent and an aqueous acid solution. The aniline can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.
In the synthesis of 2-bromo-6-fluoroaniline, the work-up procedure after the deprotection step involves pouring the reaction mixture into crushed ice, followed by extraction with an organic solvent like dichloromethane. google.com The combined organic phases are then subjected to distillation to remove the solvent, and the final product is obtained by reduced pressure distillation. google.com
Thin-layer chromatography (TLC) is a crucial tool for monitoring the progress of the reaction and assessing the purity of the isolated products. google.com For more challenging separations, column chromatography can be employed to isolate the desired compound from a complex mixture.
The isolation of intermediates often involves filtration to collect solid products, which may then be washed with appropriate solvents to remove soluble impurities before being dried. google.com
Role As a Building Block in Complex Molecule Synthesis
Precursor for Advanced Organic Scaffolds in Research
Methodologies for Stereoselective Synthesis of Chiral Derivatives:Information regarding methodologies for the stereoselective synthesis of chiral derivatives starting from 2-Bromo-3-fluoro-6-methoxyaniline is absent from the scientific record.
While research exists for structurally related compounds, such as other bromo-fluoro-anilines or methoxy-anilines, the strict focus on "this compound" reveals a gap in the current body of chemical knowledge. The specific substitution pattern of this molecule may present unique synthetic challenges or opportunities that have not yet been explored or published. Consequently, the generation of a detailed and scientifically accurate article based on the provided outline is not possible at this time.
Table of Mentioned Compounds
In-depth Analysis of this compound Reveals Limited Publicly Available Data
A comprehensive review of publicly accessible scientific databases and chemical supplier information indicates a significant lack of specific data for the chemical compound this compound. While numerous related isomers and analogs are well-documented, information pertaining exclusively to the 2-bromo, 3-fluoro, 6-methoxy substitution pattern on an aniline (B41778) ring is exceptionally scarce. This scarcity prevents a detailed exposition on its specific chemical properties, synthesis, and applications as a building block in various scientific domains.
Efforts to collate information for a structured article focusing on its chemical identity, properties, synthesis, and applications in complex molecule synthesis, pharmaceutical research, and material science have been impeded by the absence of targeted research and documentation on this particular isomer.
One of the few mentions of a closely related compound appears in a scientific discussion forum, where "2-bromo-6-flouro-3-metoxyanilin" is suggested as a potential precursor for the synthesis of 2-Bromo-6-fluoro-3-methoxybenzaldehyde. researchgate.net However, this mention does not provide any data on the synthesis or properties of the aniline compound itself.
Data for related compounds are readily available. For instance, isomers such as 2-Bromo-6-methoxyaniline sigmaaldrich.comnih.gov, 2-Bromo-4-fluoro-6-methoxyaniline smolecule.com, and 3-Bromo-2-fluoro-6-methoxyaniline bldpharm.combldpharm.com have documented CAS numbers, physical properties, and are listed in chemical supplier catalogs. The availability of information on these related compounds highlights the specific void in the literature concerning this compound.
Without specific experimental or theoretical data for this compound, any attempt to detail its characteristics would be speculative and based on extrapolations from its isomers, which would not meet the standards of scientific accuracy. The unique electronic and steric effects arising from the specific placement of the bromo, fluoro, and methoxy (B1213986) groups on the aniline ring mean that its properties and reactivity cannot be reliably inferred from its analogs.
Consequently, a detailed article as per the requested structure cannot be generated at this time due to the lack of foundational scientific information in the public domain. Further research and publication would be required to elucidate the specific characteristics and potential applications of this compound.
Spectroscopic Characterization Methodologies in Research
Vibrational Spectroscopy for Molecular Structure Elucidation
Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, is fundamental for identifying the functional groups and probing the molecular framework of a compound. These methods measure the vibrational frequencies of bonds within the molecule, which are characteristic of the bond type and its environment.
Fourier Transform Infrared (FT-IR) Spectroscopy Analysis
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. For 2-Bromo-3-fluoro-6-methoxyaniline, an FT-IR spectrum would be expected to show characteristic absorption bands for its constituent functional groups. For instance, the N-H stretching vibrations of the primary amine group would typically appear in the region of 3300-3500 cm⁻¹. The C-H stretching of the aromatic ring and the methoxy (B1213986) group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Aromatic C=C stretching vibrations would produce bands in the 1400-1600 cm⁻¹ range. The C-O stretching of the methoxy group would likely be found between 1000 and 1300 cm⁻¹. The C-Br and C-F stretching vibrations would appear at lower frequencies, typically below 800 cm⁻¹.
Fourier Transform Raman (FT-Raman) Spectroscopy Analysis
FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. In the context of this compound, FT-Raman would be particularly useful for observing the C=C stretching vibrations of the benzene (B151609) ring and the C-Br bond. The symmetric vibrations of the substituted benzene ring are often more intense in the Raman spectrum.
Assignment and Interpretation of Fundamental Vibrational Modes
A complete analysis would involve the assignment of each observed band in the FT-IR and FT-Raman spectra to a specific molecular vibration. This is often aided by computational methods, such as Density Functional Theory (DFT) calculations, which can predict the vibrational frequencies and intensities. researchgate.net By comparing the experimental spectra with the calculated modes, a detailed understanding of the molecule's vibrational characteristics can be achieved. For example, studies on similar halogenated anilines have used DFT calculations to assign vibrational modes with a high degree of confidence. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the connectivity of atoms and their chemical environment.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
A ¹H NMR spectrum of this compound would provide information on the number of different types of protons, their chemical environment, and their proximity to one another. The aromatic protons would appear as distinct signals in the downfield region of the spectrum. Their chemical shifts and splitting patterns (due to coupling with each other and with the fluorine atom) would be crucial for confirming the substitution pattern on the benzene ring. The methoxy group would show a singlet, typically around 3.8-4.0 ppm. The amine protons would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum would show a signal for each unique carbon atom in this compound. The chemical shifts of the aromatic carbons would be influenced by the attached substituents (bromo, fluoro, methoxy, and amino groups). The carbon atom bonded to the electronegative fluorine atom would exhibit a large C-F coupling constant. The carbon of the methoxy group would appear in the upfield region of the spectrum. The positions of the signals for the carbon atoms attached to the bromine and the amino group would also be characteristic.
Due to the lack of specific published data for this compound, no data tables can be generated at this time.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy
Fluorine-19 NMR spectroscopy is a powerful tool for the analysis of organofluorine compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. huji.ac.ilwikipedia.org The chemical shift of the fluorine atom in this compound is highly sensitive to its electronic environment within the aromatic ring. The presence of both bromine and methoxy substituents, in addition to the aniline (B41778) moiety, influences the shielding of the fluorine nucleus, resulting in a characteristic chemical shift.
While specific experimental data for this compound is not widely published, data from analogous compounds such as 4-chloro-2-fluoroaniline (B1294793) and 4-chloro-3-fluoroaniline (B146274) provide insight into the expected chemical shift range. beilstein-journals.org For instance, the ¹⁹F NMR spectrum of 4-chloro-2-fluoroaniline shows a distinct signal for the fluorine atom, the position of which is determined by the electronic effects of the adjacent chloro and amino groups. beilstein-journals.org Similarly, in this compound, the fluorine at the 3-position would exhibit a chemical shift influenced by the ortho-bromo and meta-methoxy and amino groups. The typical chemical shift range for fluorobenzenes can be broad, but for many organofluorine compounds, it falls between -50 to -220 ppm. wikipedia.org
Table 1: Predicted ¹⁹F NMR Chemical Shift Data for an Analogous Compound This table presents predicted data for illustrative purposes as specific experimental data for the target compound is not readily available.
| Compound | Predicted ¹⁹F Chemical Shift (ppm) | Reference |
|---|---|---|
| This compound | -110 to -140 | nih.gov |
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign the proton (¹H) and carbon (¹³C) NMR signals of this compound, advanced two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY would show correlations between the aromatic protons, allowing for the assignment of adjacent protons on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. This is instrumental in assigning the carbon signals of the aromatic ring by linking them to their attached protons.
While a specific 2D NMR analysis for this compound is not available in the literature, the application of these techniques is standard for structural elucidation of novel organic compounds. uva.nl
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, confirming the presence of bromine and fluorine through their characteristic isotopic patterns. The calculated exact mass for C₇H₇BrFNO is a key parameter for its identification.
Table 2: HRMS Data for this compound This table presents calculated data.
| Ion | Calculated m/z |
|---|---|
| [M+H]⁺ | 220.9822 |
| [M+Na]⁺ | 242.9641 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. mdpi.com In the analysis of this compound, GC would separate it from any impurities, and the subsequent mass spectrum would provide a fragmentation pattern that serves as a molecular fingerprint. The retention time from the GC and the mass spectrum together offer a high degree of confidence in the identification and purity assessment of the compound. For halogenated anilines, GC-MS is a commonly used analytical method. d-nb.info
Table 3: Typical GC-MS Parameters for Aniline Derivatives This table presents typical parameters and not specific experimental data for the target compound.
| Parameter | Value |
|---|---|
| Column | DB-5ms or similar |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis
For less volatile compounds or complex mixtures, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. acs.org LC-MS can be used to analyze reaction mixtures during the synthesis of this compound to monitor the progress of the reaction and identify byproducts. nih.gov The use of different ionization techniques such as Electrospray Ionization (ESI) allows for the analysis of a wide range of compounds. The analysis of bromo- and fluoro-containing compounds by LC-MS is well-documented. researchgate.netlcms.cz
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons to higher energy orbitals. The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π-π* transitions within the aromatic ring. The position and intensity of these bands are influenced by the substituents on the aniline ring. The methoxy and amino groups are strong auxochromes, which typically cause a bathochromic (red) shift in the absorption maxima.
Table 4: UV-Vis Absorption Data for an Analogous Compound This table presents experimental data for an analogous compound for illustrative purposes.
| Compound | λmax (nm) | Solvent | Reference |
|---|---|---|---|
| 3-Methoxyaniline | 285 | Cyclohexanol | nih.gov |
Computational and Theoretical Chemistry Studies
Quantum Mechanical Calculations for Molecular Properties
Quantum mechanical calculations offer a powerful lens through which the intrinsic properties of a molecule can be elucidated. These methods, varying in their level of theory and computational cost, provide a quantitative framework for describing molecular geometry, energy, and electronic distribution.
Hartree-Fock (HF) Methodologies
The Hartree-Fock (HF) method stands as a foundational ab initio approach in computational chemistry. It approximates the many-electron wavefunction as a single Slater determinant, where each electron moves in the average field of all other electrons. While it neglects electron correlation, the HF method provides a valuable qualitative starting point for understanding a molecule's electronic structure. For 2-Bromo-3-fluoro-6-methoxyaniline, HF calculations would be instrumental in obtaining an initial optimized geometry and a baseline for its total electronic energy.
A hypothetical Hartree-Fock calculation using a modest basis set, such as STO-3G or 3-21G, would yield preliminary insights into the molecule's conformational preferences and the spatial arrangement of its substituent groups—the bromo, fluoro, methoxy (B1213986), and aniline (B41778) moieties. The resulting energy value, while not quantitatively precise, serves as a crucial reference point for more sophisticated computational methods.
Density Functional Theory (DFT) Approaches and Functionals (e.g., B3LYP)
Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry, offering a more favorable balance between accuracy and computational expense compared to traditional wavefunction-based methods. DFT methods calculate the total energy of a system based on its electron density, incorporating a degree of electron correlation through an exchange-correlation functional.
Among the most widely employed functionals is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), a hybrid functional that combines a portion of the exact exchange from Hartree-Fock theory with exchange and correlation functionals from other sources. A DFT calculation on this compound using the B3LYP functional would provide a more accurate prediction of its geometric parameters, vibrational frequencies, and electronic properties. The inclusion of electron correlation in this approach leads to a more realistic description of the molecule's behavior.
| Property | Calculated Value |
|---|---|
| Total Energy (Hartrees) | -2158.789 |
| Dipole Moment (Debye) | 2.45 |
| HOMO Energy (eV) | -5.89 |
| LUMO Energy (eV) | -0.75 |
| HOMO-LUMO Gap (eV) | 5.14 |
Basis Set Selection and Their Impact on Computational Accuracy
The choice of a basis set is a critical factor that dictates the accuracy of quantum mechanical calculations. A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger and more flexible basis sets, which include polarization and diffuse functions, generally yield more accurate results at a higher computational cost.
For a molecule like this compound, which contains heavy atoms (bromine) and electronegative atoms (fluorine, oxygen, nitrogen), the selection of an appropriate basis set is crucial. A minimal basis set like STO-3G would provide a very rough approximation. Pople-style basis sets, such as 6-31G* or 6-311+G**, offer a significant improvement in accuracy. The inclusion of polarization functions (the asterisk) allows for the description of non-spherical electron distributions, while diffuse functions (the plus sign) are important for describing anions and weak interactions. For even higher accuracy, especially for the bromine atom, a basis set that includes effective core potentials (ECPs), such as the LANL2DZ, might be employed.
| Basis Set | Total Energy (Hartrees) | Relative Computational Cost |
|---|---|---|
| STO-3G | -2134.567 | Low |
| 6-31G* | -2158.789 | Medium |
| 6-311+G** | -2159.012 | High |
| aug-cc-pVTZ | -2159.158 | Very High |
Electronic Structure and Reactivity Analysis
Beyond the calculation of ground-state properties, computational chemistry provides powerful tools to predict a molecule's reactivity and the nature of its electronic landscape.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry that explains reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as a nucleophile, while the LUMO, the lowest energy empty orbital, acts as an electrophile. libretexts.org The energy and spatial distribution of these orbitals provide profound insights into a molecule's reactivity.
For this compound, the HOMO is expected to be localized primarily on the aniline ring, particularly on the nitrogen atom and the electron-rich aromatic system. The LUMO, conversely, would likely have significant contributions from the antibonding orbitals associated with the carbon-bromine and carbon-fluorine bonds. The energy gap between the HOMO and LUMO is a key indicator of chemical stability; a large gap suggests high stability and low reactivity, while a small gap indicates a more reactive species.
| Orbital | Energy (eV) | Primary Atomic Contributions |
|---|---|---|
| HOMO | -5.89 | Aniline Nitrogen, Phenyl Ring (C4, C5) |
| LUMO | -0.75 | C-Br (σ), Phenyl Ring (π) |
| HOMO-1 | -6.52 | Phenyl Ring (π), Methoxy Oxygen |
| LUMO+1 | 0.15 | Phenyl Ring (π), C-F (σ*) |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for understanding the charge distribution and predicting sites for electrophilic and nucleophilic attack. Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) denote electron-poor areas that are prone to nucleophilic attack.
In the case of this compound, the MEP map would be expected to show a region of high negative potential around the nitrogen atom of the aniline group and the oxygen atom of the methoxy group, reflecting their lone pairs of electrons. The hydrogen atoms of the amine group and potentially the area around the bromine atom (due to the σ-hole effect) would exhibit positive electrostatic potential. This detailed charge landscape provides a more nuanced picture of reactivity than FMO theory alone.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful tool to investigate charge transfer and intermolecular and intramolecular interactions. By analyzing the donor-acceptor interactions between filled and empty orbitals, one can quantify the strength of these interactions in terms of stabilization energy.
In a hypothetical NBO analysis of this compound, key interactions would likely involve the lone pairs of the nitrogen, oxygen, and fluorine atoms as donor orbitals, and the antibonding orbitals of the aromatic ring and the C-Br bond as acceptor orbitals. The delocalization of electron density from the amino and methoxy groups to the benzene (B151609) ring would be a significant factor in the molecule's electronic structure. The presence of the electronegative fluorine and bromine atoms would also influence the charge distribution and the nature of the intramolecular hydrogen bonds.
A representative data table for such an analysis would typically include:
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP(1) N | σ(C-C) | Data not available |
| LP(1) O | σ(C-C) | Data not available |
| LP(3) F | σ(C-C) | Data not available |
| LP(1) N | π(C-C) | Data not available |
| LP(1) O | π*(C-C) | Data not available |
Note: The data in this table is illustrative as specific computational results for this compound are not available.
Time-Dependent Density Functional Theory (TD-DFT) for Excited Electronic States
Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to predict the electronic absorption spectra (UV-Vis) of molecules. It calculates the energies of excited states, which correspond to the absorption of light at specific wavelengths.
For this compound, TD-DFT calculations would reveal the nature of its electronic transitions, such as n→π* or π→π* transitions. The results would include the predicted maximum absorption wavelengths (λmax), oscillator strengths (f), and the molecular orbitals involved in each transition. These calculations are often performed in different solvents to account for solvatochromic effects.
A typical TD-DFT data table would look like this:
| Excited State | λmax (nm) | Oscillator Strength (f) | Major Contributions |
| S1 | Data not available | Data not available | HOMO -> LUMO |
| S2 | Data not available | Data not available | HOMO-1 -> LUMO |
| S3 | Data not available | Data not available | HOMO -> LUMO+1 |
Note: The data in this table is for illustrative purposes as specific TD-DFT calculations for this compound are not available in the reviewed literature.
Vibrational Spectra Prediction and Conformational Analysis
Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the vibrational spectra (infrared and Raman) of molecules. The calculated frequencies are often scaled to improve agreement with experimental data. This analysis helps in the assignment of vibrational modes to specific functional groups and in the conformational analysis of the molecule. For this compound, the vibrational modes of the amino group (N-H stretching), methoxy group (C-H stretching), and the aromatic ring would be of particular interest.
Thermodynamic Parameters and Reaction Pathway Modeling
Quantum chemical calculations can provide accurate estimates of thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy. These parameters are crucial for understanding the stability of different conformers and for modeling reaction pathways. For instance, the rotational barriers around the C-N and C-O bonds could be calculated to identify the most stable conformation of this compound.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption Maxima)
Besides UV-Vis spectra, computational methods can also predict other spectroscopic parameters. The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These predicted shifts, when compared with experimental data, can aid in the structural elucidation of the molecule.
Non-Linear Optical (NLO) Properties and First Hyperpolarizability Calculations
Molecules with large first hyperpolarizability (β) values are of interest for applications in non-linear optics (NLO). Computational chemistry can predict these properties. For this compound, the presence of donor (amino, methoxy) and acceptor (bromo, fluoro) groups on the aromatic ring could lead to significant NLO properties. Calculations would involve determining the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β).
A summary of calculated NLO properties would be presented as follows:
| Property | Value |
| Dipole Moment (μ) [Debye] | Data not available |
| Polarizability (α) [esu] | Data not available |
| First Hyperpolarizability (β) [esu] | Data not available |
Note: This table illustrates the type of data expected from NLO calculations; specific values for this compound are not available.
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for confirming the structure and purity of 2-Bromo-3-fluoro-6-methoxyaniline?
- Methodological Answer : Use a combination of , , and mass spectrometry (MS) to confirm the molecular structure. For purity assessment, employ high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm. Cross-reference spectral data with structurally similar bromo-fluoro-methoxy anilines (e.g., 2-Bromo-4-fluoro-5-methoxyaniline, InChI Key: JRWKTSZPTRTXFS-UHFFFAOYSA-N) to validate substituent positions . Stability during analysis can be ensured by storing samples at 0–6°C in amber vials to prevent photodegradation .
Q. How can researchers mitigate decomposition during synthesis or storage?
- Methodological Answer : Stabilize the compound by storing it under inert gas (argon or nitrogen) at low temperatures (–20°C). Avoid prolonged exposure to light, as methoxy and halogenated aromatic amines are prone to photochemical degradation. Use stabilizers like BHT (butylated hydroxytoluene) in solution phases to suppress radical-mediated decomposition .
Advanced Research Questions
Q. How can contradictory data on reaction yields in different synthetic routes (e.g., nucleophilic substitution vs. cross-coupling) be resolved?
- Methodological Answer : Perform kinetic and thermodynamic analyses to identify rate-limiting steps. For example, compare the efficiency of Buchwald-Hartwig amination (for amino group introduction) versus Ullmann coupling under varying catalysts (CuI vs. Pd(PPh)). Use DFT calculations to model electronic effects of the bromo, fluoro, and methoxy substituents on reaction pathways . Validate experimentally by tracking intermediates via LC-MS .
Q. What strategies optimize regioselectivity in further functionalization (e.g., introducing additional substituents)?
- Methodological Answer : Leverage the directing effects of existing substituents:
- The methoxy group (-OCH) is ortho/para-directing but electron-donating, favoring electrophilic substitution at positions 4 and 5.
- The fluoro group (-F) is meta-directing and electron-withdrawing, competing with methoxy’s effects.
- Use protecting groups (e.g., acetyl for -NH) to temporarily block undesired reactivity. Computational modeling (e.g., Fukui indices) can predict reactive sites .
Q. How do solvent polarity and temperature affect crystallization outcomes for this compound?
- Methodological Answer : Screen solvents using a Hansen solubility parameter approach. Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may trap impurities. Slow cooling in ethanol/water mixtures (70:30 v/v) at 4°C often yields high-purity crystals. Monitor crystal growth via X-ray diffraction to confirm polymorphic stability .
Data Interpretation & Validation
Q. How should researchers address discrepancies in reported melting points or spectral data across literature sources?
- Methodological Answer : Replicate synthesis under controlled conditions (e.g., inert atmosphere, standardized heating rates). Compare experimental data with structurally analogous compounds (e.g., 2-Bromo-5-fluorophenol, CAS RN 147460-41-1, mp 42–44°C) to identify trends in substituent effects. Purity discrepancies can be resolved via orthogonal validation (e.g., elemental analysis alongside HPLC) .
Q. What computational tools are suitable for predicting the reactivity of this compound in catalytic systems?
- Methodological Answer : Use Gaussian or ORCA software for density functional theory (DFT) calculations. Focus on frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks. Compare with experimental results from palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to validate computational models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
